molecular formula C15H19N3O5 B14812998 Methyl 4-oxo-4-{2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}butanoate

Methyl 4-oxo-4-{2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}butanoate

Cat. No.: B14812998
M. Wt: 321.33 g/mol
InChI Key: HANYJDLJZQFUQZ-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-anilino-4-oxobutanoyl)hydrazino]-4-oxobutanoate is a complex organic compound with the molecular formula C15H19N3O5. This compound is characterized by its unique structure, which includes an anilino group, a hydrazino group, and two oxobutanoate groups.

Preparation Methods

The synthesis of methyl 4-[2-(4-anilino-4-oxobutanoyl)hydrazino]-4-oxobutanoate typically involves multiple steps. One common synthetic route includes the reaction of 4-anilino-4-oxobutanoic acid with hydrazine hydrate to form the hydrazino derivative. This intermediate is then reacted with methyl 4-oxobutanoate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Methyl 4-[2-(4-anilino-4-oxobutanoyl)hydrazino]-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the anilino or hydrazino groups, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazino derivatives .

Scientific Research Applications

Methyl 4-[2-(4-anilino-4-oxobutanoyl)hydrazino]-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, it is explored as a potential drug candidate for various diseases. Its ability to interact with specific molecular targets makes it a promising compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[2-(4-anilino-4-oxobutanoyl)hydrazino]-4-oxobutanoate involves its interaction with specific molecular targets. The anilino and hydrazino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes.

Comparison with Similar Compounds

Methyl 4-[2-(4-anilino-4-oxobutanoyl)hydrazino]-4-oxobutanoate can be compared with other similar compounds, such as:

    Methyl 4-[2-(4-anilino-4-oxobutanoyl)hydrazino]-4-oxobutanoate: Similar in structure but with different substituents on the anilino or hydrazino groups.

    4-anilino-4-oxobutanoic acid: Lacks the hydrazino and methyl ester groups, leading to different reactivity and applications.

    Hydrazino derivatives: Compounds with similar hydrazino groups but different core structures, affecting their chemical and biological properties.

The uniqueness of methyl 4-[2-(4-anilino-4-oxobutanoyl)hydrazino]-4-oxobutanoate lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

methyl 4-[2-(4-anilino-4-oxobutanoyl)hydrazinyl]-4-oxobutanoate

InChI

InChI=1S/C15H19N3O5/c1-23-15(22)10-9-14(21)18-17-13(20)8-7-12(19)16-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,19)(H,17,20)(H,18,21)

InChI Key

HANYJDLJZQFUQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NNC(=O)CCC(=O)NC1=CC=CC=C1

Origin of Product

United States

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